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molecular formula C14H23N B8319992 N-n-hexyl-2,5-dimethylaniline

N-n-hexyl-2,5-dimethylaniline

Cat. No. B8319992
M. Wt: 205.34 g/mol
InChI Key: OFKFTGZBQNLFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562989B2

Procedure details

According to the general procedure B, 2-Chloro-p-xylene (73 mg, 0.52 mmol) reacted with n-hexylamine (62 mg, 0.61 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (60 mg, 0.63 mmol) in toluene at 100° C. for 10 h to give the title compound (90 mg, 87%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.00 (d, 1H, J=7.2 Hz), 6.54 (d, 1H, J=7.6 Hz), 6.51 (s, 1H), 3.45 (bs, 1H), 3.20 (dd, 2H, J=6.8 and 7.2 Hz), 2.37 (s, 3H), 2.16 (s, 3H), 1.73 (m, 2H), 1.49 (m, 2H), 1.41 (m, 4H), 0.99 (t, 1H, J=6.8 and 7.2 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 146.23, 136.65, 129.77, 118.61, 117.14, 110.46, 43.92, 31.63, 29.56, 26.90, 22.63, 21.54, 16.98, 14.03. GC/MS(EI): m/z 205 (M+).
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
87%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[CH2:10]([NH2:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH2:10]([NH:16][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[CH3:9])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
73 mg
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C)C
Step Two
Name
Quantity
62 mg
Type
reactant
Smiles
C(CCCCC)N
Step Three
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
60 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
for 10 h
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)NC1=C(C=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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